2-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline

Crystallography Solid-State Characterization Quality Control

This compound, CAS 866144-17-4, is a structurally differentiated heterocyclic hybrid with a confirmed triclinic crystal structure (space group P). Its unique 3-fluoropropyl sulfanyl substituent provides a distinct physicochemical and pharmacodynamic profile compared to benzyl or cycloalkyl analogs, making it ideal for SAR exploration. The terminal fluorine enables ¹⁹F NMR-based binding assays without radiolabeling. Procure this analytically validated reference compound to accelerate your discovery programs targeting S. aureus DNA gyrase and other priority pathogens.

Molecular Formula C16H12FN3OS2
Molecular Weight 345.41
CAS No. 866144-17-4
Cat. No. B2935783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline
CAS866144-17-4
Molecular FormulaC16H12FN3OS2
Molecular Weight345.41
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C=C(SC3=N2)C4=NN=C(O4)SCCCF
InChIInChI=1S/C16H12FN3OS2/c17-6-3-7-22-16-20-19-14(21-16)13-9-11-8-10-4-1-2-5-12(10)18-15(11)23-13/h1-2,4-5,8-9H,3,6-7H2
InChIKeyGNRPHHQSMYWBNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline (CAS 866144-17-4) – Class, Core Scaffold, and Procurement Relevance


The compound 2-{5-[(3-fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline (CAS 866144-17-4) is a heterocyclic hybrid that fuses a 1,3,4-oxadiazole ring with a thieno[2,3-b]quinoline core via a sulfanyl linker bearing a terminal 3-fluoropropyl chain. The solid-state structure has been determined by single-crystal X-ray diffraction, confirming a triclinic crystal system (space group P) with unit-cell parameters a = 6.7949 (2) Å, b = 6.9491 (2) Å, c = 16.7080 (8) Å, α = 89.525 (3)°, β = 82.547 (3)°, γ = 82.347 (3)° at 125 K, providing unambiguous identity assignment [1]. Quinoline–1,3,4-oxadiazole conjugates are recognized as privileged scaffolds in medicinal chemistry, with reported activities spanning antibacterial, antifungal, anticancer, antimalarial, and antiviral indications [2]. The present compound is distinguished from close-in-class analogs by its flexible 3-fluoropropyl sulfanyl substituent, which differentiates its physicochemical and potential pharmacodynamic profile from the more common benzyl-, phenyl-, or cycloalkyl-substituted series.

Why Substituting 2-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline with a Generic Analog Can Compromise Research Outcomes


Within the thieno[2,3-b]quinoline-2-yl-1,3,4-oxadiazole series, the sulfanyl substituent is not interchangeable. The 3-fluoropropyl chain introduces a unique combination of moderate chain flexibility, electronegativity, and lipophilicity that cannot be replicated by shorter alkyl, rigid aryl, or bulkier benzyl analogs. Crystal-structure analysis of the title compound reveals a specific low-temperature packing arrangement (triclinic, P) that influences solid-state stability and solubility [1]. Replacing the 3-fluoropropyl group with a 4-methylbenzyl, 4-chlorobenzyl, or 4-fluorobenzyl moiety alters the conformational landscape, electronic distribution on the oxadiazole ring, and intermolecular interaction potential, which can shift biological target engagement and physicochemical properties in unpredictable ways. Fluorine incorporation is a well-established strategy to modulate pKa, membrane permeability, and metabolic stability [2]; however, the magnitude and direction of these effects are highly position- and scaffold-dependent, meaning that even closely related fluorinated analogs cannot be assumed to perform equivalently without side-by-side experimental validation.

Quantitative Differentiation Evidence for 2-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline Against Closest Analogs


Crystal Structure Identity: Triclinic Unit Cell Parameters Unique to the 3-Fluoropropyl Analog

Single-crystal X-ray diffraction provides a definitive fingerprint for the title compound. The measured unit cell (a = 6.7949 Å, b = 6.9491 Å, c = 16.7080 Å, α = 89.525°, β = 82.547°, γ = 82.347°, V = 775.25 ų, Z = 2, triclinic P) is distinct from that of the 4-fluorobenzyl analog (C16H12FN3OS), which crystallizes in a different packing arrangement [1]. This crystallographic divergence can serve as a quality-control differentiator for procurement: any bulk material claiming to be CAS 866144-17-4 must index to these lattice constants. The 3-fluoropropyl chain adopts a specific conformation in the solid state that contributes to the observed unit-cell metrics; chain-length or substituent changes would alter these parameters measurably.

Crystallography Solid-State Characterization Quality Control

Physicochemical Property Differentiation: Calculated LogP and Polar Surface Area vs. Benzyl-Substituted Analogs

Computational property prediction (employing fragment-based methods consistent with the Crippen approach) estimates a lower octanol-water partition coefficient (LogP) and a marginally higher topological polar surface area (TPSA) for the 3-fluoropropyl derivative relative to the 4-methylbenzyl analog . The 3-fluoropropyl chain introduces a polar C–F bond that reduces overall lipophilicity compared to a purely hydrocarbon chain of similar length, while providing greater flexibility than a benzyl or phenyl group. This balance of moderate lipophilicity (LogP ~3.8) and a TPSA near 85 Ų positions the compound favorably within oral drug-like chemical space, whereas the 4-methylbenzyl analog (LogP ~4.5) lies at the upper boundary of commonly accepted criteria.

Lipophilicity Drug-Likeness ADME

Class-Level Antimicrobial Activity of 1,3,4-Oxadiazole-Thienoquinoline Hybrids Confirms Target Relevance

While no direct activity data have been published for CAS 866144-17-4, the broader class of 1,3,4-oxadiazole-thienoquinoline hybrids has demonstrated reproducible antibacterial activity. In a series of 2-substituted-thienoquinolones described in US Patent 2013/0165471, several analogs exhibited MIC values ≤ 8 µg mL⁻¹ against methicillin-resistant Staphylococcus aureus (MRSA) [1]. The 1,3,4-oxadiazole ring is known to contribute to DNA gyrase inhibition, a validated antibacterial target [2]. The 3-fluoropropyl sulfanyl substituent differentiates the title compound from the patent exemplars, which predominantly feature carbonyl, carboxylate, or amide linkages at the 2-position of the thienoquinolone core.

Antimicrobial SAR Thienoquinoline

Fluorine-Mediated Metabolic Stability Advantage Inferred from General Oxadiazole SAR

The introduction of fluorine atoms into drug-like molecules is widely documented to enhance metabolic stability by blocking cytochrome P450-mediated oxidation at the substituted position [1]. In 1,3,4-oxadiazole series, fluorinated substituents have been correlated with improved rat plasma stability relative to non-fluorinated counterparts [2]. The 3-fluoropropyl group of the title compound places a fluorine atom at the terminal position of a three-carbon chain, which may reduce ω-oxidation while retaining sufficient chain length for target engagement. This structural feature is absent in the 4-methylbenzyl, 4-chlorobenzyl, and cyclopropyl analogs, which either lack fluorine or present it in a rigid aryl context.

Metabolic Stability Fluorine Substitution Oxadiazole

Optimal Research and Industrial Application Scenarios for 2-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline


Antimicrobial Lead Discovery Targeting DNA Gyrase in Gram-Positive Pathogens

The quinoline-oxadiazole hybrid scaffold has validated activity against S. aureus DNA gyrase [1]. The 3-fluoropropyl sulfanyl analog provides a novel substitution pattern not exemplified in the Achillion thienoquinolone patent portfolio, enabling structure-activity relationship (SAR) exploration around the oxadiazole C5 position. Procurement of this compound allows screening against MRSA and other priority pathogens to establish MIC values and assess whether the fluoropropyl chain confers superior target binding relative to benzyl or cyclopropyl congeners.

Physicochemical Property Screening for Oral Bioavailability Optimization

With a predicted LogP of ~3.8 and TPSA of ~85 Ų [1], the compound sits within favorable oral drug-like space. It can serve as a reference point in a series of sulfanyl-substituted thienoquinoline oxadiazoles to experimentally determine solubility, permeability (Caco-2 or PAMPA), and microsomal stability. The terminal fluorine atom provides a convenient ¹⁹F NMR handle for metabolic profiling and protein-binding studies without requiring radiolabeling.

Crystallography-Driven Polymorph and Salt Screening

The availability of a high-resolution single-crystal structure (triclinic P, 125 K) [1] provides a reference for polymorph screening, co-crystal engineering, and salt formation studies. The flexible 3-fluoropropyl chain may give rise to conformational polymorphism, which can be systematically investigated using the reported unit cell as a baseline. This is valuable for pre-formulation development if the compound progresses to in vivo evaluation.

Chemical Probe for Fluorine-Specific Biophysical Assays

The 3-fluoropropyl substituent enables ¹⁹F NMR-based binding assays and ligand-observed protein NMR experiments [1]. Unlike the 4-fluorobenzyl analog, where the fluorine is directly attached to an aromatic ring (reducing NMR sensitivity due to chemical shift anisotropy), the aliphatic fluorine in the title compound offers a narrower linewidth and distinct chemical shift, facilitating detection of weak protein-ligand interactions at lower concentrations.

Quote Request

Request a Quote for 2-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.